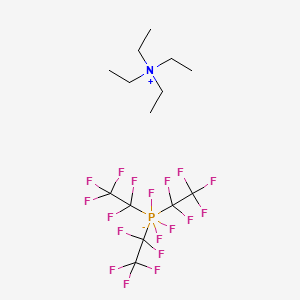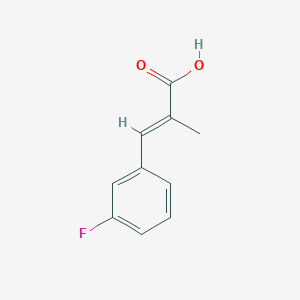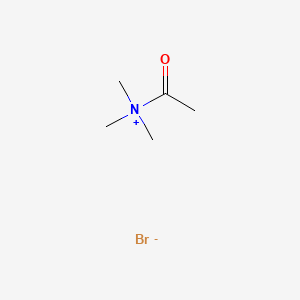
Sulfanilamide, N(sup 1)-3,3-dimethylacrylyl-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfanilamide, N(sup 1)-3,3-dimethylacrylyl-, monosodium salt is a derivative of sulfanilamide, a well-known sulfonamide antibacterial drug. Sulfanilamide itself is an organic compound consisting of an aniline derivatized with a sulfonamide group. This compound has been historically significant in the development of antibiotics and has been used in various medical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfanilamide derivatives typically involves the protection of the aniline group, followed by sulfonation and subsequent deprotection. One modern approach involves the use of a Willis reagent, which allows for a one-step addition with a Grignard reagent to produce the final sulfonamide after workup . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of sulfanilamide derivatives often involves large-scale chemical synthesis using similar methods to those used in laboratory settings. The process typically includes the sulfonation of aniline derivatives under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Sulfanilamide derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert sulfonamides to corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides, depending on the specific reagents and conditions used .
科学的研究の応用
Sulfanilamide derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of other chemical compounds.
Biology: Studied for their antibacterial properties and mechanisms of action.
Medicine: Applied in the treatment of bacterial infections, particularly those caused by gram-positive and gram-negative bacteria.
Industry: Utilized in the production of various pharmaceuticals and as additives in certain industrial processes
作用機序
Sulfanilamide derivatives function by competitively inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. As a result, the bacterial cells are unable to proliferate, leading to their eventual death .
類似化合物との比較
Sulfanilamide derivatives are part of a larger family of sulfonamide compounds, which include:
Furosemide: A loop diuretic.
Sulfadiazine: An antibiotic.
Sulfamethoxazole: Another antibiotic.
Uniqueness
What sets sulfanilamide, N(sup 1)-3,3-dimethylacrylyl-, monosodium salt apart is its specific structural modifications, which may confer unique properties such as enhanced antibacterial activity or reduced toxicity compared to other sulfonamide derivatives .
Conclusion
This compound is a significant compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and mechanism of action make it a valuable subject of study in the ongoing development of antibacterial agents.
特性
| 78739-59-0 | |
分子式 |
C11H13N2NaO3S |
分子量 |
276.29 g/mol |
IUPAC名 |
sodium;[4-(3-methylbut-2-enoylsulfamoyl)phenyl]azanide |
InChI |
InChI=1S/C11H13N2O3S.Na/c1-8(2)7-11(14)13-17(15,16)10-5-3-9(12)4-6-10;/h3-7,12H,1-2H3,(H,13,14);/q-1;+1 |
InChIキー |
FHZICYCVIFEVFD-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)NS(=O)(=O)C1=CC=C(C=C1)[NH-])C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)


